Concanamycin B is a potent and specific inhibitor of vacuolar-type H+ -ATPase (V-ATPase) [, , , , , , ]. It is a macrolide antibiotic produced by the bacterium Streptomyces neyagawaensis []. Concanamycin B is widely used in scientific research to investigate the role of V-ATPases in various cellular processes [, , , , , , , , , , , , , , , ].
Concanamycin B exerts its effects by specifically inhibiting V-ATPases [, , , , , , ]. V-ATPases are multi-subunit enzymes that function as proton pumps, actively transporting protons across membranes to acidify intracellular compartments like endosomes, lysosomes, and Golgi vesicles [, , , , , , , , , , , , , , ]. By inhibiting V-ATPase activity, Concanamycin B disrupts various cellular processes that rely on the acidification of these organelles, such as protein degradation, receptor recycling, and antigen presentation [, , , , , , , , , , , , , , , , ].
Immunology: Concanamycin B has been used to investigate the role of V-ATPases in antigen processing and presentation by MHC class II molecules [, ]. It inhibits the expression of newly-synthesized MHC class II molecules on the cell surface and suppresses antigen presentation []. Additionally, it has been shown to suppress cytotoxic T cell activity in vivo by inducing the destruction of cytotoxic granules and degradation of perforin [, ].
Cell Biology: Researchers have employed Concanamycin B to study intracellular trafficking pathways, specifically within the endocytic and secretory pathways. Studies have shown it can inhibit the degradation of internalized oxidized low-density lipoprotein (LDL) in macrophages by preventing endosomal and lysosomal acidification []. Furthermore, it disrupts the conversion of MHC class II molecules to peptide-loaded, SDS-stable alpha-beta dimers by interfering with invariant chain (Ii) breakdown [].
Bone Biology: Concanamycin B has been found to inhibit bone resorption in vitro by suppressing the acidification of vacuolar organelles in osteoclasts []. This finding suggests that osteoclastic acidification by V-ATPases plays an essential role in bone resorption.
Parasitology: Research on the malaria parasite Plasmodium falciparum revealed that Concanamycin B disrupts the parasite's ability to maintain cytoplasmic pH by inhibiting plasma membrane V-ATPases, which are crucial for proton extrusion [].
Oncology: Studies on A431 cells, which overexpress epidermal growth factor receptor (EGFR), show Concanamycin B can induce EGF-dependent apoptosis []. This suggests a potential application for Concanamycin B in treating specific types of tumors.
Virology: Concanamycin B has been shown to increase the infectivity of HIV-1 by inhibiting the degradation of viral particles within endosomes and lysosomes []. This effect highlights the importance of endosomal acidification in the viral entry process.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7